Physical and chemical characteristics of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
Physical and chemical characteristics of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate, a compound of interest in synthetic chemistry and potential drug discovery pipelines. We will delve into its synthesis, spectral properties, and chemical reactivity, offering insights grounded in established chemical principles.
Molecular Structure and Properties
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate possesses a multifaceted structure, incorporating a brominated phenol, an ethyl acrylate moiety, and a trans-configured double bond. This unique combination of functional groups dictates its physical and chemical behavior.
Diagram of the Molecular Structure
Caption: Chemical structure of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1267362-25-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2][3] |
| Molecular Weight | 271.11 g/mol | [2] |
| Purity | ≥95% | [2][3] |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar structures[4] |
| Solubility | Predicted to be soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane, with limited solubility in water. | Inferred from similar structures[5] |
| Melting Point | Not experimentally determined in the searched literature. Similar substituted ethyl cinnamates are solids.[4] |
Synthesis Pathway: The Horner-Wadsworth-Emmons Approach
The synthesis of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde. The HWE reaction is renowned for its high (E)-alkene selectivity, making it the ideal choice for obtaining the desired trans-isomer of the target molecule.[6][7][8]
The synthetic strategy commences with the commercially available 2-Bromo-6-hydroxybenzaldehyde as the starting material. This aldehyde is then reacted with triethyl phosphonoacetate in the presence of a suitable base to yield the final product.
Reaction Scheme
Caption: Horner-Wadsworth-Emmons synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
2-Bromo-6-hydroxybenzaldehyde
-
Triethyl phosphonoacetate
-
Anhydrous base (e.g., Sodium hydride (NaH) or Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
-
Ethyl acetate (for extraction)
-
Hexane (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the anhydrous base (e.g., 1.2 equivalents of NaH) in anhydrous THF. To this suspension, add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C. Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the phosphonate ylide.
-
Aldehyde Addition: Dissolve 2-Bromo-6-hydroxybenzaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate.[9][10]
Causality Behind Experimental Choices:
-
Inert Atmosphere: The phosphonate ylide is a strong base and can react with atmospheric moisture and carbon dioxide. An inert atmosphere is crucial to prevent the degradation of the ylide and ensure a high yield.
-
Anhydrous Conditions: Water will quench the ylide, preventing it from reacting with the aldehyde. Therefore, anhydrous solvents and reagents are essential.
-
Stepwise Addition at Low Temperature: The ylide formation and its reaction with the aldehyde are exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature, minimizing side reactions.
-
(E)-Selectivity: The use of a stabilized ylide, such as the one derived from triethyl phosphonoacetate, in the HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[6][7]
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparison |
| ~7.8 - 8.0 | d | 1H | Ar-CH= | The vinylic proton alpha to the aromatic ring is expected to be downfield due to deshielding from the carbonyl group and the aromatic ring. Similar protons in related ethyl cinnamates appear in this region.[11][12] |
| ~7.2 - 7.4 | m | 2H | Aromatic-H | The aromatic protons are expected to appear in this region. The exact splitting pattern will depend on the coupling constants. |
| ~6.8 - 7.0 | m | 1H | Aromatic-H | The aromatic protons are expected to appear in this region. |
| ~6.4 - 6.6 | d | 1H | =CH-COOEt | The vinylic proton beta to the aromatic ring will be upfield compared to its counterpart. The large coupling constant (J ≈ 16 Hz) for the two vinylic protons will confirm the (E)-configuration.[11] |
| ~5.5 - 6.5 | br s | 1H | Ar-OH | The phenolic proton is expected to be a broad singlet and its chemical shift can vary with concentration and solvent. |
| 4.27 | q | 2H | -O-CH₂-CH₃ | The quartet for the ethyl ester methylene protons is a characteristic signal.[11] |
| 1.34 | t | 3H | -O-CH₂-CH₃ | The triplet for the ethyl ester methyl protons is also a characteristic signal.[11] |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparison |
| ~166 - 167 | C=O | The carbonyl carbon of the ethyl ester is expected in this region.[11] |
| ~150 - 155 | C-OH | The aromatic carbon attached to the hydroxyl group. |
| ~140 - 145 | Ar-CH= | The vinylic carbon alpha to the aromatic ring. |
| ~130 - 135 | Aromatic-C | Aromatic carbons. |
| ~120 - 125 | =CH-COOEt | The vinylic carbon beta to the aromatic ring. |
| ~115 - 120 | Aromatic-C | Aromatic carbons. |
| ~110 - 115 | C-Br | The aromatic carbon attached to the bromine atom. |
| ~60 - 61 | -O-CH₂- | The methylene carbon of the ethyl ester.[11] |
| ~14 | -CH₃ | The methyl carbon of the ethyl ester.[11] |
Predicted FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparison |
| ~3200 - 3500 | Broad | O-H stretch | The broad absorption is characteristic of the hydrogen-bonded phenolic hydroxyl group. |
| ~3000 - 3100 | Medium | =C-H stretch (aromatic and vinylic) | Stretching vibrations of sp² C-H bonds. |
| ~2850 - 3000 | Medium | C-H stretch (aliphatic) | Stretching vibrations of sp³ C-H bonds in the ethyl group. |
| ~1710 - 1730 | Strong | C=O stretch (α,β-unsaturated ester) | The strong carbonyl absorption is a key feature. Conjugation with the double bond slightly lowers the frequency compared to a saturated ester. |
| ~1630 - 1650 | Medium | C=C stretch (vinylic) | The stretching vibration of the acrylate double bond. |
| ~1550 - 1600 | Medium | C=C stretch (aromatic) | Aromatic ring skeletal vibrations. |
| ~1150 - 1300 | Strong | C-O stretch (ester) | The C-O stretching vibrations of the ester group. |
| ~1000 - 1100 | Medium | C-Br stretch | The stretching vibration of the carbon-bromine bond. |
| ~980 | Strong | =C-H bend (trans-disubstituted) | The out-of-plane bending vibration for the trans-vinylic protons is a strong and characteristic band confirming the (E)-geometry. |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 270/272 | [M]⁺, Molecular ion peak, showing the characteristic isotopic pattern for one bromine atom (approximately 1:1 ratio). |
| 225/227 | [M - OEt]⁺, Loss of the ethoxy group. |
| 197/199 | [M - COOEt]⁺, Loss of the ethoxycarbonyl group. |
| 144 | [M - Br - COOEt]⁺, Loss of bromine and the ethoxycarbonyl group. |
Chemical Reactivity and Stability
The reactivity of Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is governed by its three primary functional groups: the acrylate system, the phenolic hydroxyl group, and the bromo-aromatic moiety.
Reactions of the Acrylate System
-
Michael Addition: As an α,β-unsaturated ester, the acrylate moiety is an excellent Michael acceptor. It can undergo conjugate addition with a wide range of nucleophiles, such as amines, thiols, and carbanions. This reactivity is fundamental in many synthetic transformations.[13]
-
Diels-Alder Reactions: The electron-deficient double bond of the acrylate can participate as a dienophile in Diels-Alder reactions with suitable dienes.[13]
-
Polymerization: Like other acrylates, this compound can undergo polymerization, which can be initiated by free radicals, anions, or cations. This is a crucial consideration for its handling and storage.[13]
-
Hydrolysis and Transesterification: The ester functionality can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of an alcohol and a suitable catalyst.[5]
Reactions of the Phenolic Hydroxyl Group
-
Acidity: The phenolic proton is acidic and can be deprotonated by a base to form a phenoxide ion. The acidity is influenced by the electronic effects of the bromo and acrylate substituents.[14]
-
O-Alkylation and O-Acylation: The resulting phenoxide is a potent nucleophile and can readily react with alkylating or acylating agents to form ethers and esters, respectively.
-
Oxidation: Phenols are susceptible to oxidation, which can lead to the formation of quinone-type structures. This can be a pathway for degradation.[15]
Reactions of the Bromo-Aromatic Moiety
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at the 2-position of the phenyl ring, making it a valuable feature for library synthesis in drug discovery.[14]
-
Nucleophilic Aromatic Substitution (SNAr): While less reactive than their fluoro-substituted counterparts, bromo-aromatics can undergo SNAr reactions under forcing conditions with strong nucleophiles, particularly if activated by other electron-withdrawing groups.[14]
Stability and Storage
-
Light and Air Sensitivity: Due to the presence of the phenol and acrylate groups, the compound may be sensitive to light and air, which can promote oxidation and polymerization.[13][15]
-
Storage Conditions: It is recommended to store Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate in a cool, dark, and dry place under an inert atmosphere to minimize degradation.[15]
Potential Applications
While specific applications for this exact molecule are not widely documented, its structural features suggest potential utility in several areas of chemical and pharmaceutical research:
-
Building Block in Organic Synthesis: The multiple reactive sites make it a versatile building block for the synthesis of more complex molecules.
-
Pharmaceutical Intermediates: Substituted cinnamates are known to be intermediates in the synthesis of various pharmaceutical compounds.[16] The presence of the bromo and hydroxyl groups provides handles for further functionalization in the development of novel drug candidates.
-
Monomer for Specialty Polymers: The acrylate functionality allows for its incorporation into polymers, potentially imparting unique properties due to the brominated phenolic substituent.
Conclusion
Ethyl (E)-3-(2-Bromo-6-hydroxyphenyl)acrylate is a compound with significant potential for applications in organic synthesis and medicinal chemistry. Its synthesis is readily achievable through established methods like the Horner-Wadsworth-Emmons reaction. A thorough understanding of its spectral characteristics and the reactivity of its constituent functional groups is paramount for its effective utilization in research and development. This guide provides a foundational understanding of these key aspects, serving as a valuable resource for scientists working with this and structurally related molecules.
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